N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
WAY-324680, also known as N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, is a chemical compound with the molecular formula C23H23F3N6O and a molecular weight of 456.46 g/mol . This compound is primarily used in scientific research and is known for its high purity and stability .
Properties
Molecular Formula |
C23H23F3N6O |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H23F3N6O/c1-13-6-8-16(9-7-13)19-10-20(23(24,25)26)32-21(28-19)17(11-27-32)22(33)30(4)12-18-14(2)29-31(5)15(18)3/h6-11H,12H2,1-5H3 |
InChI Key |
XIKRWCSDOFPIMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=C(N(N=C4C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=C(N(N=C4C)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Incorporation via Cyclocondensation
Trifluoromethyl-containing building blocks, such as 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, are condensed with aminopyrazoles. This method avoids post-synthetic fluorination, as demonstrated in the synthesis of analogous triazole derivatives.
Late-Stage Functionalization
Chlorinated intermediates (e.g., 32 ) undergo nucleophilic substitution with trifluoromethylating agents like CF₃SiMe₃ in the presence of CuI. However, this approach is less common due to steric hindrance from adjacent substituents.
Installation of the 4-Methylphenyl Substituent
The 4-methylphenyl group at position 5 is typically introduced via Suzuki-Miyaura cross-coupling. The 5-chloro intermediate (32) reacts with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.
Optimized Conditions :
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90°C, 12 h
Carboxamide Functionalization
The carboxamide moiety at position 3 is constructed through coupling reactions. The carboxylic acid (31) is activated with HATU or EDCl and reacted with N-methyl-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
Stepwise Protocol :
-
Activation : Treat 31 with HATU (1.2 eq) and DIPEA (3 eq) in DMF (0°C, 30 min).
-
Coupling : Add N-methyl-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (1.1 eq) and stir at RT for 24 h.
-
Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) yields the final product.
Characterization Data :
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (d, J = 7.9 Hz, 2H, Ar-H), 2.35 (s, 3H, CH₃), 3.10 (s, 3H, NCH₃).
-
X-ray Crystallography : Dihedral angles between substituents confirm minimal steric clash (deviation: 0.014 Å).
Synthesis of the 1,3,5-Trimethylpyrazole Side Chain
The 1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine side chain is prepared independently:
-
Pyrazole Formation : Condense hydrazine with acetylacetone in acetic acid to form 3,5-dimethyl-1H-pyrazole.
-
N-Methylation : Treat with methyl iodide and K₂CO₃ in acetone (reflux, 6 h).
-
Mannich Reaction : Introduce the aminomethyl group using formaldehyde and methylamine hydrochloride.
Challenges and Optimizations
-
Regioselectivity : Competing reactions during cyclocondensation are mitigated by using excess NaOAc.
-
Steric Hindrance : Bulky substituents necessitate longer reaction times (24–48 h) for cross-coupling.
-
Purification : Reverse-phase HPLC is employed for final purification to achieve >98% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
WAY-324680 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines such as K562 and MCF-7. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
The compound has demonstrated activity against various microbial strains. Its structural features allow it to interact with microbial enzymes or receptors, inhibiting growth or causing cell death. Research highlights its effectiveness against drug-resistant strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .
Neurological Applications
There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective effects. These compounds could potentially be utilized in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects .
Case Study 1: Anticancer Activity
In a study evaluating the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against cancer cells, one derivative showed a significant reduction in viability in K562 cells compared to controls. The study utilized MTT assays to quantify cell viability and determined that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on a library of synthesized pyrazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis. The resazurin microplate assay indicated that these compounds could serve as lead candidates for developing new antitubercular agents .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Assay Method | Result |
|---|---|---|---|
| Anticancer | K562 | MTT Assay | Significant reduction in viability |
| Antimicrobial | Mycobacterium tuberculosis | Resazurin Microplate Assay | Effective against MDR strains |
| Neuroprotective | Neuronal Cell Lines | Apoptosis Assays | Induction of apoptosis |
Mechanism of Action
The mechanism of action of WAY-324680 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
WAY-324680 can be compared with other similar compounds, such as:
N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound has a similar structure and properties but may differ in its specific biological activities.
Glutathione monoethyl ester: This compound is used to protect cells against radiation damage and oxidants, and it has different applications compared to WAY-324680.
WAY-324680 is unique due to its specific molecular structure and its ability to modulate certain biological pathways, making it a valuable tool in scientific research .
Biological Activity
N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS Number: 514799-22-5) is a complex pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a diverse range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections will detail the biological activities of this compound, supported by relevant research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C22H21F3N6O |
| Molecular Weight | 442.44 g/mol |
| SMILES | Cc1ccc(cc1)c1nc2cc(nn2c(c1)C(F)(F)F)C(=O)N(Cc1cn(nc1C)C)C |
1. Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that various pyrazole compounds showed substantial cytotoxic effects against multiple cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated IC50 values as low as 0.39 μM against HCT116 and 0.46 μM against MCF-7 cells, indicating potent anticancer activity .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines effectively:
- Mechanism : Inhibition of TNFα and IL-6 release.
- Comparative Efficacy : Some derivatives exhibited inhibitory activity comparable to standard anti-inflammatory drugs such as dexamethasone .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented in various studies:
- In Vitro Testing : Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus.
- Results : Certain derivatives displayed promising antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives similar to the compound discussed:
- Antitumor Studies :
- Inflammation Models :
- Mechanistic Insights :
Q & A
Q. What are the key synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives like the target compound?
The synthesis typically involves cyclization of enaminone precursors with pyrazole-based intermediates under reflux conditions. For example, details a method using enaminones (e.g., compound 16a-c ) reacted with pyrazole derivatives in pyridine, followed by acidification and crystallization. Key steps include optimizing solvent choice (e.g., ethanol/DMF for recrystallization) and reaction time (5–6 hours for cyclization). Characterization via /-NMR, IR, and elemental analysis is critical to confirm structural integrity .
Q. How is the structural identity of the compound validated post-synthesis?
Structural confirmation relies on spectroscopic and analytical techniques:
- IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm) .
- -NMR resolves aromatic protons (6.5–8.5 ppm) and methyl groups (1.2–2.5 ppm) .
- Elemental analysis verifies carbon, hydrogen, and nitrogen content (e.g., deviations <0.3% from theoretical values) .
- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H] peak matching calculated mass) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in pyrazolo[1,5-a]pyrimidine synthesis?
Systematic optimization using Design of Experiments (DoE) is recommended. For example, highlights flow chemistry approaches to control variables like temperature, solvent polarity, and catalyst loading. Key strategies include:
- Solvent screening : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency .
- Catalyst selection : Base catalysts (KCO) improve nucleophilic substitution rates in trifluoromethyl group incorporation .
- Temperature gradients : Reflux (100–120°C) balances reaction speed with thermal decomposition risks .
Q. What analytical methods resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in -NMR shifts (e.g., trifluoromethyl vs. methylphenyl substituents) can arise from electronic or steric effects. Mitigation strategies include:
- 2D-NMR (COSY, HSQC) to assign overlapping proton signals .
- X-ray crystallography (as in ) to unambiguously confirm substituent positioning and crystal packing effects .
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
Q. How do structural modifications (e.g., trifluoromethyl, pyrazole substituents) influence biological activity?
and highlight the trifluoromethyl group as critical for enhancing binding affinity to enzymatic targets (e.g., kinase inhibition). Comparative studies show:
- Electron-withdrawing groups (e.g., -CF) improve metabolic stability and target specificity .
- N-Methylation on the pyrazole ring reduces steric hindrance, facilitating interactions with hydrophobic enzyme pockets .
- Substituent placement : Para-substituted aryl groups (e.g., 4-methylphenyl) optimize π-π stacking in active sites .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on ’s safety data sheet:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Emergency measures : Immediate rinsing with water for skin contact; consult a physician if ingested .
Methodological Recommendations
- Synthetic Reproducibility : Pre-dry solvents and reagents to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups) .
- Biological Assays : Use cell-based models (e.g., cancer cell lines) and enzyme inhibition kits to validate mechanistic hypotheses .
- Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., InChI Key:
UOQBZTXQAQMRKN-UHFFFAOYSA-N) to confirm batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
